4-phenyl-9-(pyridin-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-PHENYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromeno[8,7-e][1,3]oxazin-2-one core, which is fused with phenyl and pyridinyl groups. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenyl-substituted chromone with a pyridinyl amine, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or phenyl rings, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.
Scientific Research Applications
4-PHENYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-PHENYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Chromeno[8,7-e][1,3]oxazin-2-one derivatives: These compounds share the same core structure but differ in the substituents attached to the chromeno and oxazin rings.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.
Pyridinyl-substituted heterocycles: Compounds with pyridinyl groups attached to different heterocyclic frameworks.
Uniqueness
4-PHENYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to the specific combination of phenyl, pyridinyl, and chromeno[8,7-e][1,3]oxazin-2-one moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H16N2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-phenyl-9-pyridin-3-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H16N2O3/c25-21-11-18(15-5-2-1-3-6-15)17-8-9-20-19(22(17)27-21)13-24(14-26-20)16-7-4-10-23-12-16/h1-12H,13-14H2 |
InChI Key |
MHDMGNQKOUIOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1C5=CN=CC=C5 |
Origin of Product |
United States |
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